molecular formula C8H12F2O B8671187 4,4-bis(fluoromethyl)cyclohexan-1-one

4,4-bis(fluoromethyl)cyclohexan-1-one

Cat. No.: B8671187
M. Wt: 162.18 g/mol
InChI Key: IUPHGDOXWKBSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Bis(fluoromethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H12F2O It is characterized by the presence of two fluoromethyl groups attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-bis(fluoromethyl)cyclohexan-1-one typically involves the introduction of fluoromethyl groups into a cyclohexanone precursor. One common method is the difluoromethylation of cyclohexanone using difluoromethylating agents. This process can be carried out under various conditions, including the use of metal-based catalysts and radical initiators .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(fluoromethyl)cyclohexan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .

Scientific Research Applications

4,4-Bis(fluoromethyl)cyclohexan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-bis(fluoromethyl)cyclohexan-1-one involves its interaction with various molecular targets. The fluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Bis(chloromethyl)cyclohexan-1-one
  • 4,4-Bis(bromomethyl)cyclohexan-1-one
  • 4,4-Bis(methyl)cyclohexan-1-one

Uniqueness

4,4-Bis(fluoromethyl)cyclohexan-1-one is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and lipophilicity. These properties make it particularly valuable in applications where fluorinated compounds are preferred .

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

4,4-bis(fluoromethyl)cyclohexan-1-one

InChI

InChI=1S/C8H12F2O/c9-5-8(6-10)3-1-7(11)2-4-8/h1-6H2

InChI Key

IUPHGDOXWKBSDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CF)CF

Origin of Product

United States

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